Cas no 2228470-13-9 (1-{2-(azetidin-3-yl)methylphenyl}pyrrolidine)

1-{2-(Azetidin-3-yl)methylphenyl}pyrrolidine is a heterocyclic compound featuring both azetidine and pyrrolidine moieties, offering a versatile scaffold for medicinal chemistry and pharmaceutical research. Its structural rigidity and nitrogen-containing rings make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents and enzyme inhibitors. The presence of the azetidine group enhances conformational constraint, potentially improving binding affinity and selectivity in drug design. This compound’s synthetic accessibility and functional group compatibility further support its utility in lead optimization and fragment-based drug discovery. Its balanced lipophilicity and polarity contribute to favorable pharmacokinetic properties, making it a promising candidate for further exploration in therapeutic applications.
1-{2-(azetidin-3-yl)methylphenyl}pyrrolidine structure
2228470-13-9 structure
商品名:1-{2-(azetidin-3-yl)methylphenyl}pyrrolidine
CAS番号:2228470-13-9
MF:C14H20N2
メガワット:216.322003364563
CID:5862346
PubChem ID:165670525

1-{2-(azetidin-3-yl)methylphenyl}pyrrolidine 化学的及び物理的性質

名前と識別子

    • 1-{2-(azetidin-3-yl)methylphenyl}pyrrolidine
    • EN300-1758922
    • 2228470-13-9
    • 1-{2-[(azetidin-3-yl)methyl]phenyl}pyrrolidine
    • インチ: 1S/C14H20N2/c1-2-6-14(16-7-3-4-8-16)13(5-1)9-12-10-15-11-12/h1-2,5-6,12,15H,3-4,7-11H2
    • InChIKey: YBYOVXFSNURZRA-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=CC=CC=C2CC2CNC2)CCCC1

計算された属性

  • せいみつぶんしりょう: 216.162648646g/mol
  • どういたいしつりょう: 216.162648646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 219
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

1-{2-(azetidin-3-yl)methylphenyl}pyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1758922-5.0g
1-{2-[(azetidin-3-yl)methyl]phenyl}pyrrolidine
2228470-13-9
5g
$3770.0 2023-06-03
Enamine
EN300-1758922-0.1g
1-{2-[(azetidin-3-yl)methyl]phenyl}pyrrolidine
2228470-13-9
0.1g
$1144.0 2023-09-20
Enamine
EN300-1758922-0.5g
1-{2-[(azetidin-3-yl)methyl]phenyl}pyrrolidine
2228470-13-9
0.5g
$1247.0 2023-09-20
Enamine
EN300-1758922-10.0g
1-{2-[(azetidin-3-yl)methyl]phenyl}pyrrolidine
2228470-13-9
10g
$5590.0 2023-06-03
Enamine
EN300-1758922-0.25g
1-{2-[(azetidin-3-yl)methyl]phenyl}pyrrolidine
2228470-13-9
0.25g
$1196.0 2023-09-20
Enamine
EN300-1758922-2.5g
1-{2-[(azetidin-3-yl)methyl]phenyl}pyrrolidine
2228470-13-9
2.5g
$2548.0 2023-09-20
Enamine
EN300-1758922-0.05g
1-{2-[(azetidin-3-yl)methyl]phenyl}pyrrolidine
2228470-13-9
0.05g
$1091.0 2023-09-20
Enamine
EN300-1758922-1.0g
1-{2-[(azetidin-3-yl)methyl]phenyl}pyrrolidine
2228470-13-9
1g
$1299.0 2023-06-03
Enamine
EN300-1758922-5g
1-{2-[(azetidin-3-yl)methyl]phenyl}pyrrolidine
2228470-13-9
5g
$3770.0 2023-09-20
Enamine
EN300-1758922-1g
1-{2-[(azetidin-3-yl)methyl]phenyl}pyrrolidine
2228470-13-9
1g
$1299.0 2023-09-20

1-{2-(azetidin-3-yl)methylphenyl}pyrrolidine 関連文献

1-{2-(azetidin-3-yl)methylphenyl}pyrrolidineに関する追加情報

Chemical Profile of 1-{2-(azetidin-3-yl)methylphenyl}pyrrolidine (CAS No. 2228470-13-9)

The compound 1-{2-(azetidin-3-yl)methylphenyl}pyrrolidine (CAS No. 2228470-13-9) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel pharmacophores for therapeutic applications. This heterocyclic derivative combines the structural motifs of azetidine, phenyl, and pyrrolidine, creating a molecular framework that exhibits promising biological activities. The unique arrangement of these functional groups not only enhances its chemical diversity but also opens up new avenues for drug discovery and development.

Recent studies have highlighted the potential of 1-{2-(azetidin-3-yl)methylphenyl}pyrrolidine as a scaffold for developing small-molecule inhibitors targeting various biological pathways. The presence of the azetidine ring, known for its ability to mimic natural amino acid structures, contributes to the compound's binding affinity and specificity. This feature is particularly relevant in the context of enzyme inhibition, where precise interactions between the ligand and the target protein are crucial for efficacy.

The phenyl moiety in 1-{2-(azetidin-3-yl)methylphenyl}pyrrolidine further enriches its pharmacological profile by providing a hydrophobic surface that can interact favorably with lipid-rich environments, such as cell membranes. This interaction is often exploited in drug design to improve oral bioavailability and target specificity. Additionally, the pyrrolidine ring introduces a nitrogen atom that can participate in hydrogen bonding, enhancing the compound's ability to form stable complexes with biological targets.

In the realm of medicinal chemistry, the synthesis and optimization of 1-{2-(azetidin-3-yl)methylphenyl}pyrrolidine have been subjects of extensive research. Advanced synthetic methodologies have been employed to introduce modifications at various positions along the molecular chain, allowing for fine-tuning of its biological properties. These efforts have led to the identification of derivatives with enhanced potency and reduced toxicity, making them attractive candidates for further preclinical and clinical evaluation.

One particularly intriguing aspect of 1-{2-(azetidin-3-yl)methylphenyl}pyrrolidine is its potential application in treating neurological disorders. Preclinical studies have demonstrated that this compound exhibits inhibitory effects on enzymes involved in neurodegenerative processes, such as acetylcholinesterase and butyrylcholinesterase. These findings are supported by computational modeling studies that predict favorable binding interactions between 1-{2-(azetidin-3-yl)methylphenyl}pyrrolidine and key residues within these enzymes' active sites.

Furthermore, the compound has shown promise in vitro as an anti-inflammatory agent. Research indicates that it can modulate inflammatory pathways by interacting with transcription factors and cytokine receptors. This dual functionality makes 1-{2-(azetidin-3-yl)methylphenyl}pyrrolidine a versatile candidate for developing therapeutics targeting both neurological and inflammatory conditions simultaneously.

The structural versatility of 1-{2-(azetidin-3-yl)methylphenyl}pyrrolidine also allows for its incorporation into drug delivery systems designed for targeted therapy. By leveraging its ability to form stable complexes with other molecules, this compound can be used to enhance the solubility and bioavailability of poorly water-soluble drugs. Such formulations are particularly valuable in oncology, where efficient drug delivery is critical for achieving therapeutic efficacy.

Recent advances in biotechnology have enabled high-throughput screening methods that facilitate rapid identification of lead compounds like 1-{2-(azetidin-3-yl)methylphenyl}pyrrolidine. These techniques have accelerated the drug discovery process by allowing researchers to assess large libraries of compounds for their biological activity against a wide range of targets. The integration of machine learning algorithms has further enhanced this process by predicting potential drug candidates based on structural features alone.

The future development of 1-{2-(azetidin-3-yl)methylphenyl}pyrrolidine will likely involve interdisciplinary approaches combining synthetic chemistry, computational modeling, and pharmacological studies. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate laboratory findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like 1-{2-(azetidin-3-yl)methylphenyl}pyrrolidine will play an increasingly important role in addressing unmet medical needs.

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